1-(2,4-Dimethylphenyl)-1-butanol
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Overview
Description
1-(2,4-Dimethylphenyl)-1-butanol: is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second and fourth positions by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon, 1-(2,4-dimethylphenyl)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 1-(2,4-dimethylphenyl)-1-bromobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: 1-(2,4-Dimethylphenyl)-1-butanone.
Reduction: 1-(2,4-Dimethylphenyl)butane.
Substitution: 1-(2,4-Dimethylphenyl)-1-bromobutane.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-1-butanol depends on its specific application. In general, as a secondary alcohol, it can participate in various biochemical pathways involving oxidation-reduction reactions. The molecular targets and pathways involved may include enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which facilitate the conversion of the alcohol to its corresponding ketone or other metabolites.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(2,4-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon of the butane chain.
2,4-Dimethylphenethyl alcohol: Similar aromatic ring substitution but with a different aliphatic chain.
Uniqueness: 1-(2,4-Dimethylphenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxyl group on the butane chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZYISNJLSTJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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